Ethyl 3-bromo-2,2-dimethylpropanoate
Overview
Description
Ethyl 3-bromo-2,2-dimethylpropanoate is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of a bromine atom, which makes it a valuable building block in the synthesis of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,2-dimethylpropanoate can be synthesized through the bromination of ethyl 2,2-dimethylpropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The compound can be reduced to ethyl 2,2-dimethylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products include ethyl 2,2-dimethylpropanoate derivatives with different substituents replacing the bromine atom.
Reduction: The major product is ethyl 2,2-dimethylpropanoate.
Oxidation: The major products are carboxylic acids or other oxidized derivatives of this compound.
Scientific Research Applications
Ethyl 3-bromo-2,2-dimethylpropanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,2-dimethylpropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Ethyl 3-bromo-2,2-dimethylpropanoate can be compared with other similar compounds such as:
Ethyl 2-bromo-2-methylpropanoate: This compound has a similar structure but with one less methyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 3-chloro-2,2-dimethylpropanoate: The chlorine atom in this compound makes it less reactive than the bromine analog, but it can still undergo similar types of reactions.
Ethyl 3-iodo-2,2-dimethylpropanoate: The iodine atom makes this compound more reactive than the bromine analog due to its larger size and lower bond dissociation energy.
This compound is unique due to its balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-bromo-2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCUZSVZULTMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290845 | |
Record name | Ethyl 3-bromo-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2843-18-7 | |
Record name | Ethyl 3-bromo-2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2843-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-BROMO-2,2-DIMETHYLPROPANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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